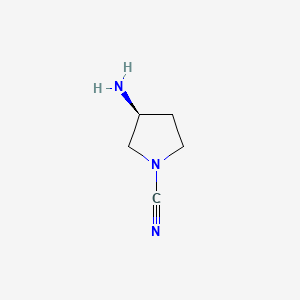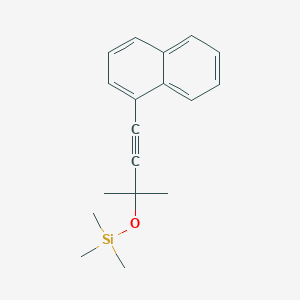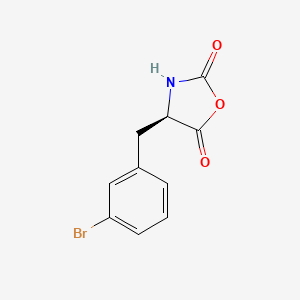
(R)-4-(3-Bromobenzyl)oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(3-Bromobenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of a bromobenzyl group and the chiral center at the oxazolidine ring make this compound particularly interesting for various chemical transformations and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Bromobenzyl)oxazolidine-2,5-dione typically involves the reaction of ®-4-hydroxyoxazolidine-2,5-dione with 3-bromobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
®-4-(3-Bromobenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while reduction with lithium aluminum hydride would yield the de-brominated product.
科学的研究の応用
Chemistry
In organic synthesis, ®-4-(3-Bromobenzyl)oxazolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
Medicine
Industry
In the materials science industry, oxazolidine-2,5-diones are used in the production of polymers and resins. The bromobenzyl group could impart unique properties to these materials, such as enhanced thermal stability or specific binding affinities.
作用機序
The mechanism of action of ®-4-(3-Bromobenzyl)oxazolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromobenzyl group could play a role in binding interactions, while the oxazolidine ring might be involved in the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- ®-4-Benzyl-oxazolidine-2,5-dione
- ®-4-(4-Bromobenzyl)oxazolidine-2,5-dione
- ®-4-(3-Chlorobenzyl)oxazolidine-2,5-dione
Uniqueness
®-4-(3-Bromobenzyl)oxazolidine-2,5-dione is unique due to the presence of the bromine atom on the benzyl group, which can influence its reactivity and interactions. This makes it distinct from other similar compounds that may have different substituents on the benzyl group.
特性
分子式 |
C10H8BrNO3 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC名 |
(4R)-4-[(3-bromophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-2-6(4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14)/t8-/m1/s1 |
InChIキー |
ARBGGKXPWWGPCV-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Br)C[C@@H]2C(=O)OC(=O)N2 |
正規SMILES |
C1=CC(=CC(=C1)Br)CC2C(=O)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


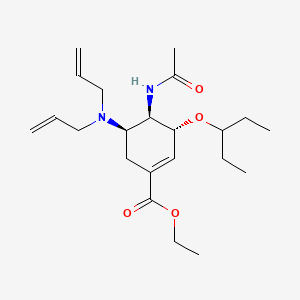
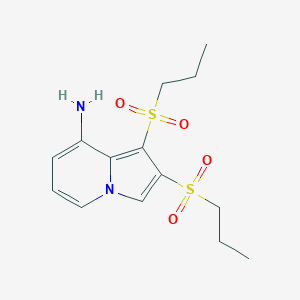
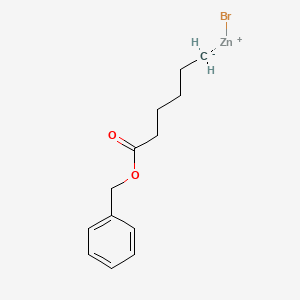
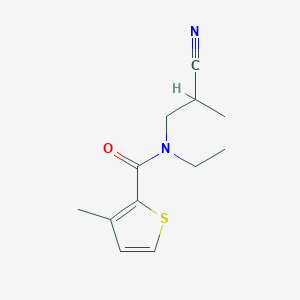

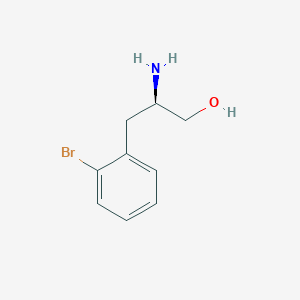
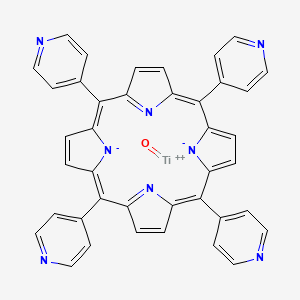
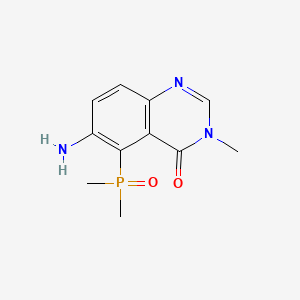

![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
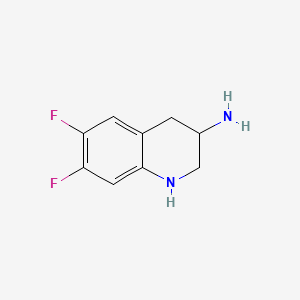
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
